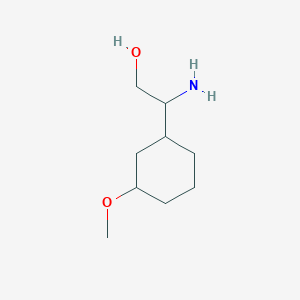

2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol

Description

Contextualization of Vicinal Amino Alcohols in Contemporary Chemical Synthesis

Vicinal amino alcohols, also known as 1,2-amino alcohols or β-amino alcohols, are a class of organic compounds characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is not only prevalent in a wide array of natural products, pharmaceuticals, and bioactive compounds but also serves as a cornerstone in modern synthetic chemistry. rsc.org Their utility is multifaceted, stemming from their bifunctional nature which allows for diverse chemical transformations.

In contemporary synthesis, chiral vicinal amino alcohols are highly valued as:

Chiral Ligands and Auxiliaries: They play a pivotal role in asymmetric synthesis, where the formation of a specific stereoisomer of a chiral molecule is desired. rsc.org When complexed with metal catalysts, these amino alcohols can create a chiral environment that directs the stereochemical outcome of a reaction, leading to high enantiomeric excesses.

Versatile Synthetic Building Blocks: The presence of both an amino and a hydroxyl group provides two reactive centers that can be selectively modified. This makes them ideal starting materials for the synthesis of more complex molecules, including alkaloids, amino acids, and specialty polymers. chemrxiv.orgnih.gov

Organocatalysts: Certain amino alcohols and their derivatives can function as metal-free catalysts for a variety of organic transformations, contributing to the growing field of sustainable and green chemistry.

The synthesis of enantiomerically pure vicinal amino alcohols has been a significant focus of research, with numerous strategies developed over the past two decades, including asymmetric hydrogenation, aminohydroxylation, and the ring-opening of epoxides and aziridines. researchgate.netrsc.org

Exploration of Research Significance for Cyclohexyl and Methoxy-Substituted Aminoethanol Scaffolds

The specific structure of 2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol incorporates two key features that enhance its research significance: a cyclohexyl ring and a methoxy (B1213986) group.

Cyclohexyl Moiety: The incorporation of a cyclohexyl group into a chiral ligand or building block can impart several advantageous properties. acs.org

Steric Influence: The bulky and conformationally restricted nature of the cyclohexyl ring can exert significant steric hindrance. In the context of asymmetric catalysis, this steric bulk can be instrumental in achieving high levels of stereocontrol by dictating the trajectory of incoming reagents. nih.gov

Lipophilicity: The nonpolar cyclohexyl ring increases the lipophilicity of the molecule. This property can be crucial for modulating the solubility of the compound and its complexes in organic solvents, as well as influencing its interaction with biological systems in medicinal chemistry applications.

Methoxy-Substituted Scaffolds: The presence of a methoxy group introduces both electronic and functional diversity.

Electronic Effects: The oxygen atom of the methoxy group is electron-donating, which can influence the reactivity of the nearby amino and hydroxyl groups.

Coordinating Ability: The oxygen atom can act as a Lewis base, potentially coordinating to metal centers in catalytic complexes. This additional coordination can rigidify the catalyst structure, leading to enhanced enantioselectivity.

Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor, which can be important for directing intermolecular interactions and influencing the conformational preferences of the molecule.

The combination of a cyclohexyl and a methoxy group on an aminoethanol scaffold suggests a molecule with finely tunable steric and electronic properties, making it a promising candidate for applications in asymmetric catalysis and as a building block for complex target molecules.

Delineation of Key Research Gaps and Prospective Investigations for this compound

Despite the clear potential of this compound, a survey of the current scientific literature reveals a significant research gap. There is a notable absence of dedicated studies on the synthesis, characterization, and application of this specific compound. This presents a fertile ground for future investigations.

Key Research Gaps:

Stereoselective Synthesis: There are no established, high-yielding, and stereoselective synthetic routes to the various stereoisomers of this compound. The molecule possesses multiple chiral centers, and the development of methods to control this stereochemistry is a primary challenge.

Catalytic Activity: The potential of this compound as a chiral ligand in asymmetric catalysis remains unexplored. Its unique combination of steric and electronic features suggests it could be effective in a range of transformations, such as the addition of organometallic reagents to aldehydes, asymmetric reductions, and C-H functionalization reactions. mdpi.com

Application as a Synthetic Intermediate: The utility of this compound as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical or material science applications, has not been investigated.

Prospective Investigations:

Development of Synthetic Routes: A primary focus should be the development of efficient synthetic pathways to access the different diastereomers and enantiomers of the title compound. This could involve strategies such as the asymmetric ring-opening of cyclohexene-derived epoxides or the diastereoselective addition of nucleophiles to chiral imines.

Screening in Asymmetric Catalysis: A systematic evaluation of the compound and its derivatives as chiral ligands in a variety of metal-catalyzed asymmetric reactions would be a logical next step. Comparing its performance to existing ligands would help to establish its potential in this area.

Synthesis of Novel Derivatives: The amino and hydroxyl groups provide handles for further functionalization. The synthesis of a library of derivatives with modified steric and electronic properties could lead to the discovery of highly effective catalysts or valuable synthetic intermediates.

Computational Modeling: Theoretical studies could be employed to predict the conformational preferences of the molecule and its metal complexes, providing insights into the origins of stereoselectivity and guiding the design of new catalysts.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2-amino-2-(3-methoxycyclohexyl)ethanol |

InChI |

InChI=1S/C9H19NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h7-9,11H,2-6,10H2,1H3 |

InChI Key |

AWDCQDLJVRLGDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC(C1)C(CO)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Amino 2 3 Methoxycyclohexyl Ethan 1 Ol

In-depth Retrosynthetic Disconnection Analysis for 2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned, primarily focusing on the formation of the key C-C and C-heteroatom bonds.

A primary disconnection breaks the bond between the cyclohexane (B81311) ring and the amino ethanol (B145695) moiety. This leads to a (3-methoxycyclohexyl) nucleophile (or electrophile) and a 2-amino-ethan-1-ol synthon with an appropriate functional group for coupling.

Another viable approach involves disconnecting the C-N and C-O bonds of the amino alcohol functionality. This strategy would build the amino alcohol moiety onto a pre-existing cyclohexane backbone. For instance, an epoxycyclohexyl precursor could undergo nucleophilic ring-opening with an amine source.

Finally, a disconnection of the C-C bond within the ethan-1-ol fragment suggests a pathway involving the addition of a one-carbon unit to a 1-(3-methoxycyclohexyl)methanamine derivative. Each of these retrosynthetic pathways opens up different avenues for precursor synthesis and stereochemical control.

| Disconnection Strategy | Key Precursors | Synthetic Transformation |

| C-Cyclohexyl Bond Cleavage | 3-methoxycyclohexyl magnesium bromide and 2-amino-2-oxoethan-1-ol derivative | Grignard Reaction |

| C-N and C-O Bond Cleavage | 1-(3-methoxycyclohexyl)ethene and aminating/hydroxylating agents | Sharpless Aminohydroxylation |

| C-C Bond Cleavage in Ethan-1-ol | 1-(3-methoxycyclohexyl)methanimine and a formaldehyde (B43269) equivalent | Nucleophilic Addition |

Exploration of Classical and Emerging Synthetic Pathways to Precursors of this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors. For the 3-methoxycyclohexyl moiety, a common starting material is 3-methoxycyclohexanone. This can be synthesized from resorcinol (B1680541) by methylation followed by partial reduction. The ketone functionality then allows for a variety of transformations to introduce the desired substituent for coupling.

For the 2-aminoethan-1-ol portion, various synthons can be employed. A classical approach would utilize a protected amino acid, such as N-Boc-glycine, which can be activated and coupled with the cyclohexyl precursor. Emerging methods might involve the use of more advanced building blocks, such as chiral aziridines or nitro-alcohols, which can be readily converted to the desired amino alcohol functionality.

Advanced Stereoselective Synthesis of this compound

Achieving the desired stereochemistry is a critical aspect of synthesizing biologically active molecules. For this compound, with its multiple stereocenters, advanced stereoselective methods are essential.

Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of 1,2-amino alcohols, Evans' oxazolidinone auxiliaries are widely used. ingentaconnect.com In this approach, an N-acylated oxazolidinone can undergo a stereoselective aldol (B89426) reaction with 3-methoxycyclohexanecarbaldehyde, followed by amination and removal of the auxiliary to yield the desired chiral amino alcohol. Pseudoephedrine is another effective chiral auxiliary for the synthesis of chiral 1,2-amino alcohols. nih.gov

Asymmetric catalysis offers a more atom-economical approach. acs.org Copper-catalyzed and iridium-catalyzed reactions have shown great promise in the synthesis of chiral amino alcohols. acs.orgacs.orgnih.gov For instance, a copper-catalyzed asymmetric propargylic substitution followed by reduction and hydration could be a potential route. acs.org

| Chiral Auxiliary | Key Features | Typical Diastereoselectivity |

| Evans' Oxazolidinones | Predictable stereocontrol, well-established methodology | >95% de |

| Pseudoephedrine | High diastereoselectivity, readily available | >98% de |

| (S)-Indoline | High diastereoselectivity in reactions with organolithium reagents | up to >99% de nih.gov |

Directly introducing the amino and hydroxyl groups in a stereocontrolled manner is a highly efficient strategy. The Sharpless asymmetric aminohydroxylation allows for the concerted addition of an amino and a hydroxyl group across a double bond with high enantioselectivity. diva-portal.org Applying this to 1-(3-methoxycyclohexyl)ethene would directly generate the target amino alcohol.

Enzymatic approaches, such as the use of amine dehydrogenases, offer excellent stereoselectivity for the reductive amination of α-hydroxy ketones. acs.orgfrontiersin.org This biocatalytic method provides a green and efficient route to chiral vicinal amino alcohols. acs.orgfrontiersin.org

The relative stereochemistry of the substituents on the cyclohexane ring is crucial. Diastereoselective control can be achieved through various methods, including organocatalytic Michael additions to cyclic enones. nih.gov The conformation of the cyclohexane ring, favoring an equatorial position for bulky substituents, also plays a significant role in directing the approach of reagents. masterorganicchemistry.com For 1,3-disubstituted cyclohexanes, the cis or trans relationship between the methoxy (B1213986) group and the amino ethanol substituent can be controlled by the choice of reagents and reaction conditions.

Green Chemistry Paradigm in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green strategies can be implemented.

Biocatalysis, as mentioned earlier, is a cornerstone of green chemistry, offering high selectivity under mild conditions. nih.govrsc.orgnih.gov The use of enzymes like amine dehydrogenases or transaminases can significantly reduce the need for protecting groups and harsh reagents. acs.orgfrontiersin.org

The use of water as a solvent is another key aspect of green chemistry. Visible-light photocatalysis has been shown to promote the synthesis of 1,2-amino alcohols in water, offering a mild and environmentally friendly alternative to traditional methods. rsc.org Furthermore, designing synthetic routes with high atom economy, minimizing the generation of waste, is a fundamental principle of green chemistry that can be applied to the synthesis of the target molecule. acs.org Engineered enzymatic cascades that convert diols to amino alcohols also represent a sustainable approach. rsc.org

| Green Chemistry Principle | Application in Synthesis | Advantages |

| Biocatalysis | Enzymatic amination of hydroxy ketones | High stereoselectivity, mild conditions, reduced waste frontiersin.org |

| Use of Greener Solvents | Visible-light photocatalysis in water | Avoids volatile organic compounds, safe reaction medium rsc.org |

| Atom Economy | Catalytic transfer hydrogenation | Minimizes byproducts, efficient use of reagents |

| Renewable Feedstocks | Synthesis from biomass-derived diols | Reduces reliance on fossil fuels rsc.org |

Optimization of Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a significant step towards more sustainable chemical manufacturing. For the synthesis of vicinal amino alcohols such as this compound, a common and effective strategy involves the nucleophilic ring-opening of a suitable epoxide. organic-chemistry.orgresearchgate.net In a hypothetical solvent-free approach, 2-(3-methoxycyclohexyl)oxirane could be reacted with an ammonia (B1221849) equivalent under catalytic conditions. The optimization of this reaction would involve screening various catalysts and reaction temperatures to maximize yield and selectivity.

The use of Lewis acid catalysts has been shown to be effective in promoting the aminolysis of epoxides under solvent-free conditions. organic-chemistry.org Catalysts such as zinc(II) perchlorate (B79767) hexahydrate or silica (B1680970) gel could potentially facilitate this transformation efficiently. organic-chemistry.org The reaction would proceed by activation of the epoxide ring by the catalyst, followed by nucleophilic attack of the amine at the less sterically hindered carbon atom.

Detailed research findings for a model system might be presented as follows: Initial studies could explore the uncatalyzed reaction at elevated temperatures, which, while potentially successful, might require harsh conditions and lead to side products. Subsequent investigations would introduce various catalysts to improve reaction efficiency at lower temperatures. The optimization process would carefully balance catalyst loading, temperature, and reaction time to achieve a high yield of the desired product.

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 120 | 24 | 45 |

| 2 | Silica Gel (20 mol%) | 90 | 12 | 78 |

| 3 | Zn(ClO4)2·6H2O (5 mol%) | 80 | 8 | 92 |

| 4 | InBr3 (5 mol%) | 80 | 6 | 95 |

Microwave-Assisted Synthesis Enhancements and Scalability

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. emich.edurroij.com The application of microwave irradiation to the aminolysis of epoxides for the synthesis of β-amino alcohols is a well-established technique that can offer significant advantages. rroij.comresearchgate.net

In the context of synthesizing this compound, a microwave-assisted protocol could dramatically reduce the reaction time from hours to minutes. emich.edu This rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwave energy. For a scalable process, the reaction could be performed in a dedicated microwave reactor, allowing for precise control over temperature and pressure.

A comparative study between conventional heating and microwave irradiation would highlight the benefits of the latter. For instance, the reaction of 2-(3-methoxycyclohexyl)oxirane with an ammonia source under conventional heating might require several hours to reach completion, whereas under microwave irradiation, the same transformation could potentially be achieved in a fraction of the time with a comparable or even improved yield. This efficiency is particularly advantageous for high-throughput synthesis and library generation.

| Entry | Heating Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional (Oil Bath) | 80 | 8 h | 92 |

| 2 | Microwave Irradiation | 100 | 15 min | 94 |

Biocatalytic Transformations for Efficient Stereocontrol

The synthesis of enantiomerically pure amino alcohols is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. nih.gov Biocatalysis offers an elegant and powerful approach to achieve high levels of stereocontrol in chemical transformations. rsc.org For the synthesis of a specific stereoisomer of this compound, an enzymatic process could be employed.

One such biocatalytic strategy is the asymmetric reductive amination of a corresponding α-hydroxy ketone, 1-hydroxy-2-(3-methoxycyclohexyl)ethan-1-one, using an engineered amine dehydrogenase (AmDH) or a transaminase. frontiersin.orgacs.org These enzymes can catalyze the conversion of the ketone to the desired amino alcohol with high enantioselectivity. frontiersin.orgacs.org The process typically utilizes a cofactor, such as NADH or NADPH, which can be regenerated in situ using a secondary enzyme system, making the process more cost-effective and suitable for larger scale synthesis. frontiersin.org

The selection of the appropriate biocatalyst is crucial for achieving the desired stereochemical outcome. A screening of a library of engineered enzymes would be performed to identify a catalyst with high activity and selectivity for the specific substrate. The reaction conditions, such as pH, temperature, and substrate concentration, would be optimized to maximize the enzyme's performance.

| Entry | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| 1 | AmDH Variant A | 95 | >99 | (S) |

| 2 | AmDH Variant B | 88 | 98 | (S) |

| 3 | Transaminase Variant C | 92 | >99 | (R) |

| 4 | Transaminase Variant D | 85 | 97 | (R) |

Total Synthesis Strategies for Architecturally Complex Analogues Derived from this compound

The true value of a synthetic building block lies in its utility for the construction of more complex and functionally diverse molecules. This compound is an ideal starting point for the total synthesis of architecturally complex analogues due to its multiple functional groups that can be selectively manipulated.

A hypothetical total synthesis of a complex, biologically relevant target could commence from this amino alcohol. For instance, a polycyclic alkaloid-like structure could be envisioned. The synthetic strategy would leverage the existing stereocenter and functional groups of the starting material. The primary alcohol could be oxidized to an aldehyde or carboxylic acid, while the amino group could be protected and later used for cyclization reactions. The cyclohexyl ring provides a conformational anchor and a site for further functionalization.

A plausible retrosynthetic analysis for a hypothetical complex target, "Cyclohexyl-fused Indolizidine Alkaloid," would disconnect the target molecule back to key fragments, with this compound being a crucial chiral pool starting material. The synthesis might involve the following key steps:

Protection of the amino and alcohol functionalities: Orthogonal protecting groups would be employed to allow for selective deprotection and reaction at each site.

Chain elongation: The alcohol, after conversion to a suitable leaving group, could be displaced by a nucleophile to extend the carbon chain.

Cyclization: An intramolecular reaction, such as a Pictet-Spengler or a Mannich reaction, could be used to construct one of the heterocyclic rings, utilizing the nitrogen atom of the original amino alcohol.

Further functionalization and ring formation: Subsequent steps would involve the formation of the remaining rings and the introduction of any additional functional groups present in the final target molecule.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Amino 2 3 Methoxycyclohexyl Ethan 1 Ol

Mechanistic Studies of Functional Group Interconversions of the Aminoethanol Substructure

The aminoethanol moiety is the primary site of reactivity in 2-amino-2-(3-methoxycyclohexyl)ethan-1-ol, with both the amino and hydroxyl groups being susceptible to a variety of transformations. The relative reactivity of these two groups is highly dependent on the reaction conditions.

The nitrogen atom of the primary amine is generally more nucleophilic than the oxygen atom of the primary alcohol. scbt.com This difference in nucleophilicity allows for selective functionalization. For instance, in acylation reactions, the amino group can be selectively targeted.

N-Acylation: The reaction with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base, proceeds via nucleophilic acyl substitution. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and deprotonation by the base yields the corresponding N-acyl derivative. The use of a base is crucial to neutralize the acid byproduct and prevent protonation of the amine, which would render it non-nucleophilic. wipo.intgoogle.com

O-Acylation: While less reactive, the hydroxyl group can also undergo acylation. To achieve selective O-acylation, the more nucleophilic amino group must first be protected. researchgate.net Alternatively, under acidic conditions, the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt, allowing the hydroxyl group to react.

N-Alkylation: The amino group can be alkylated using alkyl halides. This reaction follows an SN2 mechanism, where the amine acts as the nucleophile. Over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction that can be controlled by adjusting the stoichiometry of the reactants. A more controlled method for N-alkylation is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Another approach is the "borrowing hydrogen" strategy, where a catalyst temporarily removes hydrogen from an alcohol to form an aldehyde in situ, which then reacts with the amine before the hydrogen is returned. nih.gov

O-Alkylation: Similar to O-acylation, selective O-alkylation of the hydroxyl group typically requires prior protection of the amino group. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method.

The interconversion of these functional groups is fundamental in synthetic chemistry, allowing for the introduction of various functionalities and the construction of more complex molecules. scbt.comdiva-portal.org

Detailed Analysis of Reaction Mechanisms Governing Cyclohexyl Ring Functionalization and Transformations

The saturated cyclohexane (B81311) ring in this compound is generally unreactive towards many common transformations. However, functionalization can be achieved under specific conditions, and the existing substituents would direct the regioselectivity of such reactions.

Free Radical Halogenation: In the presence of UV light or a radical initiator, alkanes can undergo free radical halogenation. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The methoxy (B1213986) and aminoethanol substituents would influence the regioselectivity of hydrogen abstraction. The electron-withdrawing nature of the methoxy group would slightly deactivate the C-H bonds on the carbon to which it is attached (C3) and the adjacent carbons. Conversely, the substituents may sterically hinder certain positions.

Oxidative C-H Functionalization: More advanced methods involving transition metal catalysis can enable the direct functionalization of C-H bonds. The directing-group ability of the hydroxyl or a derivatized amino group could be exploited to achieve regioselective oxidation or carbon-carbon bond formation at specific positions on the cyclohexyl ring.

Deconstructive Functionalization: Under electrochemical conditions, cycloalkanols can undergo ring-opening reactions. nih.gov While this is a destructive transformation, it highlights a potential reaction pathway for the cyclohexyl ring under oxidative conditions. The reaction likely proceeds through the formation of a radical cation. nih.gov

If a double bond were present in the cyclohexyl ring, a wider range of functionalization reactions would be possible:

Electrophilic Addition: The π-bond of the alkene would act as a nucleophile, reacting with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water under acidic conditions. chemguide.co.ukchemguide.co.uk The regioselectivity of these additions would be governed by Markovnikov's rule, with the stability of the resulting carbocation intermediate being a key factor. The electron-donating methoxy group would influence the stability of a nearby carbocation. stackexchange.com

Epoxidation: The double bond could be converted to an epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). youtube.comyoutube.com This reaction is concerted and stereospecific, with the epoxide being formed on one face of the ring. The stereochemical outcome can be influenced by the existing substituents on the ring. researchgate.netresearchgate.net

Comprehensive Investigation of Nucleophilic and Electrophilic Reactivity Profiles of this compound

The reactivity of this compound can be categorized into its nucleophilic and electrophilic behaviors.

Nucleophilic Profile:

The primary nucleophilic centers are the lone pairs of electrons on the nitrogen and oxygen atoms.

Nitrogen as a Nucleophile: The amino group is the most significant nucleophilic site. It readily participates in reactions with a wide range of electrophiles, including alkyl halides, acyl halides, anhydrides, esters, and carbonyl compounds (aldehydes and ketones). scbt.comum.edu.my

Oxygen as a Nucleophile: The hydroxyl group is also nucleophilic, although less so than the amine. It can react with strong electrophiles or be deprotonated to form a more potent nucleophile (an alkoxide).

The relative nucleophilicity of the amino and hydroxyl groups can be modulated by pH. In acidic solutions, the amine is protonated, diminishing its nucleophilicity and allowing the hydroxyl group to react. In basic solutions, the hydroxyl group can be deprotonated, enhancing its nucleophilicity.

| Functional Group | Relative Nucleophilicity | Typical Electrophiles | Controlling Factors |

|---|---|---|---|

| Amino (-NH₂) | High | Alkyl halides, Acyl halides, Aldehydes, Ketones | Generally more reactive; deactivated by protonation (low pH). |

| Hydroxyl (-OH) | Moderate | Strong electrophiles; activated by deprotonation (high pH). | Reactivity enhanced by conversion to alkoxide. |

Electrophilic Profile:

The molecule can be induced to act as an electrophile at several positions:

Protonated Hydroxyl Group: In the presence of a strong acid, the hydroxyl group can be protonated to form an alkyloxonium ion (-OH₂⁺). This creates a good leaving group (water), and the adjacent carbon becomes susceptible to nucleophilic attack via an SN1 or SN2 mechanism.

Protonated Amino Group: While less common, a protonated amino group can also act as a leaving group (ammonia), particularly if it is first converted into a better leaving group, such as a diazonio salt.

Activation of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. The carbon atom attached to this leaving group then becomes a strong electrophilic site for SN2 reactions.

Stereochemical Analysis of Reactions Proceeding via the Chiral Center

The carbon atom to which the amino and hydroxymethyl groups are attached is a chiral center. This pre-existing stereochemistry has a significant influence on the outcome of reactions occurring at or near this center. This is an example of substrate control, where the chirality of the starting material directs the formation of new stereocenters. diva-portal.org

When this compound undergoes a reaction that creates a new chiral center, the two possible products will be diastereomers. Due to the steric and electronic environment created by the existing chiral center, the transition states leading to the two diastereomers will not be equal in energy. Consequently, one diastereomer will be formed in excess, a phenomenon known as diastereoselectivity.

For example, in the reduction of a ketone derivative formed from the oxidation of the primary alcohol, the approach of the reducing agent (e.g., NaBH₄) would be sterically hindered on one face of the carbonyl group by the bulky 3-methoxycyclohexyl group. This would lead to the preferential formation of one diastereomeric alcohol.

Similarly, in reactions involving the chiral center itself, such as an SN2 reaction at the carbon bearing the hydroxyl group (after its conversion to a good leaving group), the nucleophile will attack from the backside, leading to an inversion of configuration at that center. In contrast, an SN1 reaction would proceed through a planar carbocation intermediate, potentially leading to a racemic mixture of products at that center, although the influence of the adjacent chiral centers on the cyclohexane ring could still favor one stereoisomer over the other.

The stereoselective synthesis of amino alcohols is a critical area of research, as the specific stereoisomer of a complex molecule often dictates its biological activity. frontiersin.orgnih.govwestlake.edu.cn

Quantitative Structure-Reactivity Relationships in this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their measured reactivity in a particular chemical transformation. For derivatives of this compound, a QSRR study would involve systematically modifying the structure and quantifying the effect of these modifications on reaction rates or equilibrium constants.

The 3-methoxycyclohexyl group influences the reactivity of the aminoethanol portion of the molecule through both electronic (inductive) and steric effects.

Inductive Effects: The methoxy group (-OCH₃) is an electron-donating group by resonance but an electron-withdrawing group by induction due to the high electronegativity of the oxygen atom. In a saturated system like cyclohexane, the inductive effect typically dominates. This electron-withdrawing effect can influence the pKa of the amino and hydroxyl groups, making them slightly more acidic and the amino group slightly less basic compared to an unsubstituted cyclohexyl analogue.

Steric Effects: The 3-methoxycyclohexyl group is sterically demanding. Its bulk can hinder the approach of reactants to the amino and hydroxyl groups. The magnitude of this steric hindrance depends on the conformation of the cyclohexane ring and the relative positions of the substituents. libretexts.orgucalgary.ca In general, bulky substituents on a cyclohexane ring prefer to occupy the equatorial position to minimize steric strain. msu.edu

A QSRR study might involve replacing the 3-methoxycyclohexyl group with other substituted cyclohexyl rings (e.g., varying the substituent at the 3-position or its stereochemistry) and correlating the reaction rates with electronic parameters (like Hammett or Taft parameters adapted for alicyclic systems) and steric parameters (like the Taft steric parameter, Es, or computational descriptors of molecular size and shape).

| Parameter Type | Specific Parameter | Property Measured |

|---|---|---|

| Electronic | σ* (Taft inductive parameter) | Inductive effect of substituents. |

| Steric | Es (Taft steric parameter) | Steric bulk of substituents. |

| Conformational | A-value | Energy difference between axial and equatorial conformers. |

| Computational | Calculated dipole moment | Molecular polarity. |

The cyclohexane ring can exist in several conformations, with the chair conformation being the most stable. fiveable.mebyjus.com The interconversion between two chair forms is known as a ring flip. For a substituted cyclohexane, the two chair conformations are not equal in energy. The conformation that places the bulky substituent(s) in the more spacious equatorial positions is thermodynamically favored. wikipedia.orglibretexts.org

For this compound, the large aminoethanol substituent and the methoxy group will both have a preference for the equatorial position. The specific cis/trans relationship between these two groups would determine the conformational equilibrium.

The kinetics of a reaction can be significantly influenced by the conformation of the reactant. nih.govchemistryschool.net For a reaction to occur, the molecule must often adopt a specific conformation that allows for the optimal alignment of orbitals in the transition state. If this required conformation is a high-energy, less populated one, the activation energy for the reaction will be higher, and the reaction rate will be slower. For example, an E2 elimination reaction on the cyclohexane ring would require an anti-periplanar arrangement of a proton and a leaving group, which necessitates that both be in axial positions. If the thermodynamically favored conformation places the leaving group in an equatorial position, the molecule must first ring-flip to the less stable diaxial conformation for the reaction to proceed, thus slowing the reaction rate.

Strategic Derivatization and Advanced Functionalization of 2 Amino 2 3 Methoxycyclohexyl Ethan 1 Ol

Methodologies for the Formation of Amide, Ester, and Ether Derivatives

The presence of both a primary amine and a primary hydroxyl group on the 2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol backbone enables straightforward derivatization through well-established synthetic protocols to form amides, esters, and ethers. Selective transformation requires appropriate use of protecting groups, as discussed in the following section.

Amide Derivatives: The formation of an amide bond by acylation of the primary amine is a common and efficient transformation. Several standard methods can be employed:

Coupling with Carboxylic Acids: The most direct method involves the reaction of the amino alcohol with a carboxylic acid using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) combined with an additive like 4-dimethylaminopyridine (B28879) (DMAP) facilitate the reaction by activating the carboxylic acid for nucleophilic attack by the amine. ajchem-a.com

Reaction with Acid Chlorides: A highly effective method for amide synthesis is the reaction of the amine with an activated carboxylic acid derivative, such as an acid chloride or acid anhydride. google.comafjbs.com This reaction is typically performed in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. afjbs.com

Reaction with Esters: Amides can also be synthesized through the aminolysis of esters, particularly activated esters. This reaction involves refluxing the amino alcohol with an appropriate ester. sphinxsai.com

Ester Derivatives: Esterification targets the primary hydroxyl group of the molecule. Standard procedures for ester formation include:

Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.gov The reaction is reversible and may require the removal of water to drive it to completion.

Acylation with Acid Chlorides or Anhydrides: A more rapid and often irreversible method is the reaction of the alcohol with an acid chloride or anhydride. researchgate.net This reaction is typically carried out in the presence of a base like pyridine, which acts as a catalyst and scavenges the acidic byproduct. evitachem.com

Steglich Esterification: Similar to amide coupling, this method uses coupling agents like DCC and a catalyst such as DMAP to facilitate the reaction between the alcohol and a carboxylic acid under mild conditions.

Ether Derivatives: The synthesis of ether derivatives at the hydroxyl position can be achieved through methods like the Williamson ether synthesis. This two-step process involves:

Deprotonation: The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), or a metal like sodium to form the corresponding alkoxide. google.com

Alkylation: The resulting nucleophilic alkoxide is then reacted with an alkylating agent, typically an alkyl halide (e.g., methyl iodide) or an alkyl sulfonate (e.g., methyl tosylate), to form the ether bond. google.com

Careful selection of reagents and reaction conditions is necessary to avoid competing N-alkylation of the amine group. google.com

Table 1: Summary of Potential Derivatization Reactions

| Derivative Type | Functional Group Targeted | Reagents and Conditions |

|---|

| Amide | Primary Amine (-NH₂) | 1. R-COOH, DCC, DMAP 2. R-COCl, Pyridine 3. R-CO-O-CO-R, Pyridine | | Ester | Primary Alcohol (-OH) | 1. R-COOH, H₂SO₄ (cat.) 2. R-COCl, Pyridine 3. R-COOH, DCC, DMAP | | Ether | Primary Alcohol (-OH) | 1. NaH 2. R-X (Alkyl Halide) |

Design and Implementation of Orthogonal Protecting Group Strategies for Selective Transformations

Given the bifunctional nature of this compound, selective functionalization of either the amine or the alcohol is paramount. This is achieved by employing an orthogonal protecting group strategy, where one functional group is temporarily blocked while the other is modified. nih.gov An ideal set of protecting groups allows for the deprotection of one group under specific conditions that leave the other intact. nih.gov

Protecting the Amino Group: To perform selective reactions on the hydroxyl group (e.g., esterification, etherification), the more nucleophilic amino group must be protected. Common amine-protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA).

Carboxybenzyl (Cbz): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

9-Fluorenylmethoxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions, typically a solution of piperidine (B6355638) in DMF, while remaining stable to acid. sigmaaldrich.com

Protecting the Hydroxyl Group: For selective modification of the amino group (e.g., amidation, reductive amination), the hydroxyl group can be protected. Common alcohol-protecting groups include:

Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Groups like tert-butyldimethylsilyl are introduced using the corresponding silyl chloride (e.g., TBDMS-Cl) and a base like imidazole. They are stable to many reaction conditions but are selectively cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl Ether (Bn): Introduced using benzyl bromide (BnBr) under basic conditions (Williamson ether synthesis), the benzyl group is robust and stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenation.

An effective orthogonal strategy would be to protect the amine with a Boc group and the alcohol with a TBDMS group. The TBDMS group could be removed with TBAF to allow for esterification, while the Boc group remains intact. Conversely, the Boc group could be removed with TFA to enable amidation, leaving the TBDMS ether untouched. sigmaaldrich.comug.edu.pl

Table 2: Orthogonal Protecting Group Pairs for Selective Functionalization

| Functional Group | Protecting Group | Introduction Reagent | Cleavage Condition | Orthogonal To |

|---|---|---|---|---|

| **Amine (-NH₂) ** | Boc | Boc₂O | Mild Acid (TFA) | TBDMS, Bn |

| **Amine (-NH₂) ** | Fmoc | Fmoc-Cl | Mild Base (Piperidine) | Boc, TBDMS, Bn |

| Alcohol (-OH) | TBDMS | TBDMS-Cl, Imidazole | Fluoride (TBAF) | Boc, Cbz, Fmoc |

| Alcohol (-OH) | Benzyl (Bn) | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | Boc, TBDMS, Fmoc |

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The 1,2-amino alcohol motif is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. researchgate.net The incorporation of the 3-methoxycyclohexyl moiety can impart unique conformational constraints and lipophilicity to the resulting heterocycles.

Oxazoline Synthesis: A common transformation for 1,2-amino alcohols is the cyclization to form oxazolines. This can be achieved through several methods:

Reaction with Aldehydes: Condensation with an aldehyde under dehydrating conditions can first form a Schiff base (imine), which then undergoes intramolecular cyclization to an oxazolidine, followed by oxidation to the oxazoline.

Reaction with Carboxylic Acid Derivatives: Direct condensation with a carboxylic acid, often activated in situ, or reaction with a nitrile under acidic conditions (Ritter reaction) can also yield the corresponding 2-substituted oxazoline.

Morpholine and Piperazine Derivatives: By reacting a suitably protected derivative of this compound with bifunctional reagents, larger heterocyclic systems can be constructed. For instance, reaction with a dielectrophile could lead to the formation of six-membered rings like morpholines or piperazines, which are common scaffolds in medicinal chemistry.

Fused Heterocyclic Systems: Amino acids and their derivatives are often used as starting materials to build more complex, fused heterocyclic systems like quinazolinones or benzodiazepines. nih.govmdpi.com Following the protection of the hydroxyl group and conversion of the amine into a suitable reactive intermediate, the this compound scaffold could be incorporated into multi-ring systems through condensation reactions with appropriate aromatic precursors, such as methyl anthranilate. nih.gov The presence of the bulky cyclohexyl group could influence the stereochemical outcome of these cyclization reactions.

Development of Regioselective and Stereoselective Functionalization Protocols

Beyond derivatization of the existing functional groups, advanced protocols can be developed to modify other positions of the molecule with high precision.

Regioselective Functionalization: Regioselectivity refers to the control over which site in a molecule reacts.

Functional Group Control: As detailed in section 4.2, the use of orthogonal protecting groups is the primary method for achieving regioselectivity between the amine and alcohol functionalities.

Cyclohexane (B81311) Ring Functionalization: Achieving regioselective functionalization on the cyclohexane ring is more challenging. However, strategies like directed metalation could potentially be employed. For example, a directing group, possibly the protected amine or alcohol, could direct a strong base (e.g., n-butyllithium) to deprotonate a specific C-H bond on the ring, which could then be quenched with an electrophile. rsc.org The methoxy (B1213986) group could also influence the regioselectivity of electrophilic addition reactions if the ring were to be unsaturated.

Stereoselective Functionalization: The parent molecule contains at least three stereocenters (C1 and C2 of the ethan-1-ol side chain, and C3 of the cyclohexane ring). Any further functionalization must consider the stereochemical outcome.

Substrate-Controlled Reactions: The existing stereocenters can influence the stereochemical outcome of reactions at other positions. The bulky 3-methoxycyclohexyl group can direct incoming reagents to attack from the less sterically hindered face of the molecule, a principle known as substrate-controlled stereoselectivity.

Catalyst-Controlled Reactions: For reactions that create new stereocenters, chiral catalysts can be employed to favor the formation of one stereoisomer over others. For example, a stereoselective reduction or oxidation on a modified version of the cyclohexane ring could be controlled by a chiral catalyst. nih.gov The synthesis of complex amino alcohols often relies on stereoselective methods to set the desired configuration of the final product. nih.govresearchgate.net

The development of such protocols is essential for synthesizing specific diastereomers of complex derivatives, which is crucial for applications where biological activity is dependent on precise three-dimensional structure.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 2 Amino 2 3 Methoxycyclohexyl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to elucidate the compound's connectivity and stereochemistry.

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexane (B81311) ring, the methoxy (B1213986) group, and the aminoethanol side chain. The cyclohexyl protons would appear as a series of complex multiplets in the upfield region (approx. 1.0-2.2 ppm). The proton on the carbon bearing the methoxy group (CH-O) would resonate around 3.2-3.5 ppm. The methoxy group itself would present as a sharp singlet at approximately 3.3 ppm. The protons of the ethanolamine moiety (-CH(NH₂)-CH₂OH) would appear in the 2.5-4.0 ppm range, with their exact shifts and multiplicities depending on the stereochemistry and solvent. The amine (NH₂) and hydroxyl (OH) protons would appear as broad singlets, the positions of which are highly dependent on concentration and solvent.

The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each carbon atom. The carbons of the cyclohexane ring would resonate in the 20-50 ppm range, with the carbon attached to the methoxy group (C3) shifted downfield to approximately 75-85 ppm. The methoxy carbon would appear around 56 ppm. The carbons of the aminoethanol side chain, C1' (-CH₂OH) and C2' (-CH(NH₂)-), would be expected around 60-70 ppm and 50-60 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Cyclohexane CH₂ | 1.0 - 2.2 (m) | 20 - 45 | Multiple overlapping signals for C1, C2, C4, C5, C6 |

| Cyclohexane CH-O (C3) | 3.2 - 3.5 (m) | 75 - 85 | Position depends on cis/trans stereochemistry |

| -OCH₃ | ~3.3 (s) | ~56 | Sharp singlet, characteristic of a methoxy group |

| -CH(NH₂)- (C2') | 2.8 - 3.2 (m) | 50 - 60 | Chiral center, coupling to side-chain and ring protons |

| -CH₂OH (C1') | 3.5 - 3.9 (m) | 60 - 70 | Protons are diastereotopic, may show complex splitting |

| -NH₂ | Variable (br s) | - | Broad signal, exchangeable with D₂O |

| -OH | Variable (br s) | - | Broad signal, exchangeable with D₂O |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J coupling). A COSY spectrum would reveal the connectivity within the cyclohexane ring by showing cross-peaks between neighboring protons (e.g., H1-H2, H2-H3) and would also establish the H-C(2')-C(1')-H connectivity in the aminoethanol side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). columbia.edu This allows for the unambiguous assignment of each carbon atom that bears protons, mapping the signals from the ¹H spectrum to the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds (²J and ³J coupling). This is crucial for connecting the different fragments of the molecule. youtube.com Key HMBC correlations would include the link from the methoxy protons to C3 of the cyclohexane ring and correlations from the side-chain protons (on C1' and C2') to the carbons of the cyclohexane ring (C1), confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry. For instance, NOESY can distinguish between cis and trans isomers by showing correlations between axial and equatorial protons on the cyclohexane ring. Correlations between the C2' proton and specific ring protons would help define the orientation of the aminoethanol side chain relative to the methoxy group.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Purpose | Expected Key Correlations |

|---|---|---|

| COSY | H-H Connectivity (3-bond) | - H(C2') ↔ H(C1')

|

| HSQC | C-H Connectivity (1-bond) | - H(OCH₃) ↔ C(OCH₃)

|

| HMBC | C-H Connectivity (2-3 bonds) | - H(OCH₃) ↔ C(3)

|

| NOESY | Through-Space H-H Proximity | - Correlations between axial-axial and axial-equatorial protons on the ring to confirm chair conformation.

|

Since this compound is a chiral molecule, determining its enantiomeric purity is critical. Chiral NMR spectroscopy is a primary method for this analysis. This is typically achieved by reacting the amino alcohol with a chiral derivatizing agent (CDA) or dissolving it with a chiral solvating agent (CSA). semanticscholar.org

The use of a CSA, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can induce chemical shift differences (ΔΔδ) between the enantiomers of the amino alcohol in the ¹H NMR spectrum. researchgate.net Alternatively, reacting the racemic amino alcohol with an enantiomerically pure CDA forms diastereomers, which have distinct NMR spectra. The integration of the non-equivalent signals corresponding to each diastereomer allows for the direct calculation of the enantiomeric excess (ee).

High-Resolution Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₁₉NO₂), the expected exact mass is approximately 173.1416 g/mol .

Electron Ionization (EI) mass spectrometry also induces fragmentation of the molecule, and the resulting pattern is a fingerprint that aids in structural confirmation. Key fragmentation pathways for this molecule would include:

Alpha-Cleavage : This is a characteristic fragmentation for amines and alcohols. Cleavage of the bond between C2' and the cyclohexane ring is expected to be a major pathway, leading to a stable, resonance-delocalized radical and a charged fragment. Similarly, cleavage adjacent to the hydroxyl group is possible.

Loss of Water : Alcohols frequently undergo dehydration, leading to a peak at [M-18]⁺. libretexts.org

Loss of a Methoxy Group : Cleavage of the C-O bond of the ether can result in a peak at [M-31]⁺.

Cyclohexane Ring Fragmentation : The cyclohexane ring can undergo fragmentation, often involving the loss of neutral molecules like ethene ([M-28]⁺).

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 173 | [C₉H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 155 | [M - H₂O]⁺ | Loss of water |

| 142 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 114 | [M - CH₂CH(NH₂)OH]⁺ | Cleavage of side chain |

| 74 | [CH(NH₂)CH₂OH]⁺ | Alpha-cleavage with charge on side chain |

| 44 | [CH₂=NH₂]⁺ | Further fragmentation of side chain |

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its amine, alcohol, and ether functionalities.

Table 4: Expected FTIR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200 - 3500 | O-H stretch (broad) | Alcohol (-OH) |

| 3100 - 3400 | N-H stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H stretch | Alkyl (sp³ C-H) |

| 1590 - 1650 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1050 - 1250 | C-O stretch | Alcohol and Ether |

| 1000 - 1200 | C-N stretch | Amine |

The broad O-H stretching band from the alcohol would be a prominent feature. The N-H stretching of the primary amine would typically appear as a doublet in the same region. The strong C-O stretching bands from both the alcohol and the methoxy ether group would be visible in the fingerprint region, along with the C-N stretching vibration.

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Analysis

For crystalline solids, single-crystal X-ray crystallography is the gold standard for structure determination. This technique provides a definitive three-dimensional model of the molecule as it exists in the crystal lattice. researchgate.net

An X-ray crystallographic analysis of this compound would yield precise data on:

Absolute Stereochemistry : If an enantiomerically pure sample is crystallized, the absolute configuration (R/S) of all chiral centers can be determined unambiguously.

Molecular Conformation : The analysis would confirm the conformation of the cyclohexane ring, which is expected to adopt a stable chair form. It would also reveal the precise positions (axial or equatorial) of the methoxy and aminoethanol substituents.

Intermolecular Interactions : The crystal structure would show how the molecules pack in the solid state, revealing intermolecular hydrogen bonds involving the amine and hydroxyl groups, which dictate the material's bulk properties.

While a published crystal structure for this specific compound is not available, this method remains the ultimate recourse for irrefutable structural proof should the compound be successfully crystallized.

Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the analytical assessment of this compound. These methods, particularly in their chiral configurations, are essential for separating and quantifying the different stereoisomers of the compound.

Chiral HPLC is a primary method for the separation of enantiomers. This technique can be approached through direct or indirect methods. For a compound like this compound, direct separation on a chiral stationary phase (CSP) is often the preferred approach.

The enantiomeric resolution of amino alcohols is effectively achieved using polysaccharide-based CSPs. These stationary phases, often derivatives of cellulose or amylose, provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The selection of an appropriate mobile phase is critical for achieving optimal resolution. Typically, a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol (B145695) is used in normal-phase mode. The composition of the mobile phase is fine-tuned to optimize the separation factor and resolution between the enantiomeric peaks.

While specific published research on the chiral HPLC separation of this compound is not available, the general methodology for similar amino alcohols would involve screening various polysaccharide-based chiral columns. The separation performance would be evaluated based on retention time, resolution, and peak symmetry.

Table 1: Illustrative Parameters for Chiral HPLC Method Development

| Parameter | Typical Conditions for Amino Alcohols |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | n-Hexane / Isopropanol mixture |

| Detection | UV or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

Note: This table represents a general starting point for method development for a compound like this compound, based on established methods for analogous compounds, in the absence of specific literature for the named compound.

Another approach is indirect separation, where the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs can then be separated on a standard achiral HPLC column.

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polar nature and hydrogen-bonding capabilities of the amino and hydroxyl groups in this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and column adsorption. To overcome these issues, derivatization is employed to convert the analyte into a more volatile and less polar form.

Common derivatization strategies for compounds containing amino and hydroxyl functional groups include silylation and acylation.

Silylation: This process involves the replacement of active hydrogens in the -OH and -NH2 groups with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting TMS derivatives are significantly more volatile and produce sharper, more symmetrical peaks in the chromatogram.

Acylation: This method introduces an acyl group, often a perfluoroacyl group, by reacting the analyte with reagents like trifluoroacetic anhydride (TFAA). This not only increases volatility but can also enhance detectability when using an electron capture detector (ECD).

Following derivatization, the sample is analyzed on a GC system, typically equipped with a capillary column coated with a non-polar or medium-polarity stationary phase. The choice of detector depends on the sensitivity and selectivity required, with flame ionization detectors (FID) and mass spectrometers (MS) being common choices. GC-MS provides the added advantage of structural information, aiding in the identification of the derivatized compound and any impurities.

While specific studies detailing the GC analysis of derivatized this compound are not publicly available, the principles of derivatization are well-established for amino alcohols and would be directly applicable.

Table 2: Common Derivatization Approaches for GC Analysis of Amino Alcohols

| Derivatization Method | Reagent | Functional Groups Targeted | Resulting Derivative |

| Silylation | BSTFA, TMCS | -OH, -NH2 | Trimethylsilyl (TMS) ether/amine |

| Acylation | TFAA, PFPA | -OH, -NH2 | Trifluoroacetyl (TFA) ester/amide |

Note: This table outlines standard derivatization techniques applicable to this compound for GC analysis, based on general chemical principles.

Computational and Theoretical Investigations of 2 Amino 2 3 Methoxycyclohexyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and optimizing the molecular geometry of chemical compounds. nih.govnanobioletters.com These methods provide a foundational understanding of the molecule's stability and reactivity. For 2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol, DFT calculations can be employed to predict key geometric parameters such as bond lengths, bond angles, and dihedral angles.

These calculations typically involve selecting a basis set, such as 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.net The results of such calculations yield the most stable, or ground-state, three-dimensional arrangement of the atoms. From this optimized structure, various electronic properties can be derived, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. researchgate.net The MEP map is particularly useful as it highlights regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), thereby offering predictions about its reactive sites.

Table 1: Predicted Geometric Parameters from DFT Calculations

| Parameter | Predicted Value (Angstroms/Degrees) |

| C-C (cyclohexyl ring) Bond Length | ~1.54 Å |

| C-O (methoxy) Bond Length | ~1.43 Å |

| C-N (amino) Bond Length | ~1.47 Å |

| C-O (hydroxyl) Bond Length | ~1.43 Å |

| C-C-C (cyclohexyl ring) Bond Angle | ~111° |

| C-O-C (methoxy) Bond Angle | ~112° |

| H-N-H (amino) Bond Angle | ~107° |

Detailed Conformational Analysis of the Cyclohexyl Ring and the Aminoethanol Side Chain

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, this analysis is crucial for understanding its flexibility, which is dictated by the cyclohexyl ring and the aminoethanol side chain.

The cyclohexane (B81311) ring predominantly exists in a chair conformation, which minimizes both angle strain and torsional strain. scribd.com However, the presence of substituents—the methoxy (B1213986) group and the aminoethanol group—leads to different possible chair conformations. The substituents can occupy either axial or equatorial positions. A ring flip can interconvert these positions. The relative stability of these conformers is determined by steric interactions. Generally, conformers with bulky substituents in the equatorial position are more stable due to reduced 1,3-diaxial interactions.

Table 2: Relative Energies of Cyclohexyl Ring Conformers

| Substituent Positions | Relative Energy (kcal/mol) |

| Methoxy (eq), Aminoethanol (eq) | 0 (most stable) |

| Methoxy (ax), Aminoethanol (eq) | Higher |

| Methoxy (eq), Aminoethanol (ax) | Higher |

| Methoxy (ax), Aminoethanol (ax) | Highest |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the theoretical model. nanobioletters.com For this compound, key spectroscopic parameters that can be calculated include infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. researchgate.net These predicted frequencies can be correlated with the peaks observed in an experimental IR spectrum, aiding in the assignment of functional groups. Similarly, NMR chemical shifts (for ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing the computed chemical shifts with experimental data provides a rigorous test of the accuracy of the calculated molecular structure. Discrepancies between predicted and experimental spectra can point to specific molecular interactions or environmental effects not captured in the gas-phase theoretical model.

Table 3: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: O-H Stretch | ~3400 cm⁻¹ | Typically 3200-3600 cm⁻¹ |

| IR: N-H Stretch | ~3300 cm⁻¹ | Typically 3300-3500 cm⁻¹ |

| IR: C-O Stretch | ~1100 cm⁻¹ | Typically 1050-1150 cm⁻¹ |

| ¹H NMR: CH-OH | Varies with solvent | Varies |

| ¹³C NMR: C-OH | ~65-75 ppm | Varies |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are powerful for single molecules (often modeled in the gas phase), molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics.

For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a chosen solvent (e.g., water or ethanol). The simulation would then track the trajectories of all atoms over a period of time. researchgate.net This allows for the study of dynamic processes, such as conformational changes, and provides insights into intermolecular interactions. Key properties that can be analyzed from MD simulations include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This is particularly useful for understanding hydrogen bonding between the amino and hydroxyl groups of the molecule and the surrounding solvent molecules. nih.gov

Development of Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. conicet.gov.ar These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed activity or property. conicet.gov.armdpi.com

For this compound, if it were part of a series of related compounds being studied for a specific application, a QSAR/QSPR model could be developed. Molecular descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters). conicet.gov.ar These descriptors would be calculated for each molecule in the series. A multilinear regression or machine learning algorithm could then be used to build a model. mdpi.com Such a model could predict the activity or properties of new, unsynthesized analogs, thereby guiding further research and development in a more efficient manner. conicet.gov.ar

Strategic Applications of 2 Amino 2 3 Methoxycyclohexyl Ethan 1 Ol As a Chiral Building Block in Academic Synthesis

Utility in Asymmetric Catalysis as a Ligand or Organocatalyst Component

Chiral 1,2-amino alcohols are a well-established class of privileged structures in asymmetric catalysis. nih.gov They can coordinate to metal centers to form chiral ligands that effectively induce enantioselectivity in a wide array of transformations. rsc.orgmdpi.com Alternatively, they can function as organocatalysts, where the amine and hydroxyl groups can act in a bifunctional manner to activate substrates and control the stereochemical outcome of a reaction.

While the general utility of chiral amino alcohols is widely recognized, specific studies detailing the use of 2-amino-2-(3-methoxycyclohexyl)ethan-1-ol as a ligand or organocatalyst component are not readily found in the current body of scientific literature. The potential of this molecule in asymmetric catalysis can be inferred from the performance of structurally similar compounds. For instance, amino alcohols derived from natural sources or synthetic routes have been successfully employed in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes and the asymmetric reduction of ketones. rsc.orgmdpi.com The steric and electronic properties of the 3-methoxycyclohexyl group in this compound could offer unique stereochemical control in such reactions, but this remains to be experimentally verified and reported.

Role in the Design and Synthesis of Novel Chiral Ligands and Organocatalysts

The design and synthesis of new chiral ligands and organocatalysts are crucial for the advancement of asymmetric synthesis. Chiral amino alcohols serve as excellent starting points for the creation of more complex catalytic systems. researchgate.net Their amino and hydroxyl functionalities provide convenient handles for chemical modification, allowing for the introduction of various substituents to fine-tune the steric and electronic properties of the resulting catalyst.

In principle, this compound could be utilized in the synthesis of novel chiral ligands and organocatalysts. For example, the amino group can be derivatized to form amides, sulfonamides, or ureas, while the hydroxyl group can be etherified or esterified. These modifications can lead to the generation of a library of catalysts for screening in various asymmetric transformations. However, at present, there are no specific examples in the published literature that describe the use of this compound for this purpose. The exploration of this molecule in the design of new catalytic entities represents an open area of research.

Incorporation into Advanced Organic Materials and Polymer Architectures

Chiral building blocks are increasingly being incorporated into advanced organic materials and polymers to impart specific properties, such as chiroptical activity, liquid crystallinity, or the ability to act as chiral stationary phases for chromatography. The rigid cyclohexane (B81311) scaffold and the chiral centers of this compound make it a candidate for such applications.

The bifunctional nature of this amino alcohol would allow it to be incorporated into polymer backbones through reactions such as polycondensation or polyaddition. For instance, the amino and hydroxyl groups could react with diacids or diisocyanates to form chiral polyamides or polyurethanes. Despite this potential, a search of the scientific and patent literature did not yield any reports on the incorporation of this compound into advanced organic materials or polymer architectures. The investigation into the synthesis and properties of polymers derived from this chiral monomer has yet to be described.

Employment as a Core Scaffold for the Construction of Diverse Chemical Libraries in Combinatorial Chemistry

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired biological or material properties. nih.gov The use of rigid, three-dimensionally complex scaffolds is highly desirable for the creation of diverse chemical libraries. researchgate.net Chiral amino alcohols, with their defined stereochemistry and multiple points for diversification, are attractive scaffolds for this purpose.

The structure of this compound offers several points of diversity. The amino and hydroxyl groups can be functionalized with a wide range of building blocks, and the methoxy (B1213986) group on the cyclohexane ring could potentially be demethylated and further derivatized. This would allow for the generation of a large number of structurally diverse compounds from a single core scaffold. Nevertheless, there is currently no evidence in the literature to suggest that this compound has been employed as a core scaffold for the construction of chemical libraries in a combinatorial fashion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.